3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid
Overview
Description
3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a fluorinated organic compound with the molecular formula C6H8F4O3. This compound is characterized by the presence of a propanoic acid group and a tetrafluoropropoxy group. It is used in various industrial applications due to its unique chemical properties, including high thermal stability and resistance to chemical degradation .
Mechanism of Action
Target of Action
3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a perfluorinated compound It’s known that perfluorinated compounds often interact with proteins and enzymes in the body, altering their function and potentially leading to various health effects .
Mode of Action
As a perfluorinated compound, it may interact with various biological targets, potentially altering their function
Biochemical Pathways
Perfluorinated compounds are known to have widespread environmental distribution and high bioaccumulation capability . They can affect various biochemical pathways, potentially leading to a range of health effects.
Pharmacokinetics
Perfluorinated compounds are known for their persistence in the environment and in biological systems due to their resistance to degradation . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that perfluorinated compounds can cause a variety of health effects due to their interaction with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a perfluorinated compound, it is resistant to degradation and can persist in the environment for a long time . This persistence can lead to widespread environmental distribution and high bioaccumulation, potentially influencing the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a Bronsted acid, capable of donating a proton to acceptor molecules. In biochemical systems, this compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site, preventing substrate access and subsequent catalysis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation in the presence of certain environmental factors. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical impact of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert minimal effects on physiological processes, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can cause liver toxicity, immune system suppression, and disruptions in endocrine function. These findings underscore the importance of dose-dependent studies to determine the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other molecules, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular energy metabolism, while nuclear localization can affect gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid typically involves the reaction of 2,2,3,3-tetrafluoropropanol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants
Comparison with Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Similar in structure but with additional fluorine atoms, leading to different chemical properties and applications.
3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid: Shares the tetrafluoropropoxy group but differs in the attached functional groups.
Uniqueness: this compound is unique due to its specific combination of fluorinated groups and propanoic acid, providing a balance of stability, reactivity, and versatility in various applications .
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O3/c7-5(8)6(9,10)3-13-2-1-4(11)12/h5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWNOOHLITDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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